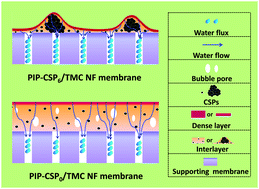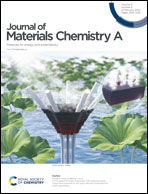An ultrahighly permeable-selective nanofiltration membrane mediated by an in situ formed interlayer†
Journal of Materials Chemistry A Pub Date: 2020-02-05 DOI: 10.1039/C9TA12258C
Abstract
Nanofiltration (NF) membranes with high permeability and selectivity are urgently needed to reduce energy consumption and improve separation efficiency in desalination and wastewater treatment. Herein, an ultrahighly permeable-selective NF membrane mediated by an in situ formed interlayer is designed and prepared through chitosan (CS) assisted interfacial polymerization of piperazine (PIP) in water with trimesoyl chloride (TMC) in n-hexane. CS exists in the form of free molecules and nanoparticles (CSPs) and in situ forms an interlayer due to its slower diffusion rate compared with PIP during interfacial polymerization and mediates the structure and performance of the NF membrane. Through controlling the CS concentration and aging time of CSPs in an aqueous amine solution, the NF membrane surface morphology can be systematically tuned from nodular to vermicular and to a convex structure, while the thickness of the polyamide layer obtained can be maintained at about 20 nm. The resulting NF membrane shows an unprecedented separation performance with a pure water permeance up to 45.2 L m−2 h−1 bar−1, equivalent to about 5-fold that of the control PIP/TMC NF membrane, while maintaining a Na2SO4 rejection of 99.3%. The superior performance is attributed to a synergistic effect of the reduced thickness of the polyamide layer, increased special surface area with negative charges, and low-resistance water nanochannels in the interlayer. This work provides a cost-effective and simple route to fabricate ultrahighly permeable-selective NF membranes.

Recommended Literature
- [1] Synergistic effects of an alkylthieno[3,2-b]thiophene π-bridging backbone extension on the photovoltaic performances of donor–acceptor copolymers†
- [2] Physicochemical investigations of the metal complexes of l-valine with doubly charged ions of nickel, copper and zinc: a combined experimental and computational approach†
- [3] Photolysis of cell-permeant caged inositol pyrophosphates controls oscillations of cytosolic calcium in a β-cell line†
- [4] A binder-free method to produce heat-sealable and transparent cellulose films driven by a confined green solvent†
- [5] Ag+-sensitized lanthanide luminescence in Ln3+ post-functionalized metal–organic frameworks and Ag+ sensing†
- [6] Ternary DNA computing using 3 × 3 multiplication matrices†
- [7] EPR investigation of PdI species in palladium-exchanged ZSM-5 and beta zeolites
- [8] Solvatochromic sensors detect proteome aggregation in stressed liver tissues with hepatic cancer and cirrhosis†
- [9] Point-of-care testing of melamine via gas pressure readout using polythymine-coated Au@Pt nanoparticles through specific triple hydrogen-bonding recognition†
- [10] The Institute of Chemistry of Great Britain and Ireland. Journal and Proceedings. Part II: 1935










